An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3)
An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Cyanoethyl)benzoic acid, with the CAS number 5537-71-3, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key precursor in the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, it serves as a crucial substrate in the screening and characterization of nitrile hydratase enzymes, which are of significant interest for biocatalysis.[3] This document provides a comprehensive technical overview of its properties, synthesis, and applications.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 3-(1-Cyanoethyl)benzoic acid are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.18 g/mol | [4] |
| CAS Number | 5537-71-3 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 145-148 °C | [5] |
| Boiling Point | 355.8±25.0°C at 760 mmHg | [6] |
| Solubility | Soluble in polar organic solvents like DMSO and Methanol. | [4][6] |
| InChI Key | IRYIYPWRXROPSX-UHFFFAOYSA-N | [4] |
| SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)O | [4] |
Spectroscopic Analysis:
While a complete, publicly available set of fully assigned spectra is limited, the following provides an analysis based on known data and predictable spectral features.
¹H NMR Spectroscopy: A patent describing the synthesis of 3-(1-Cyanoethyl)benzoic acid provides the following ¹H NMR data (300MHz, CDCl₃): δ 1.70 (d, 3H), 4.05 (q, 1H), 7.65 (m, 2H), 8.15 (s, 2H), 9.55 (br s, 1H).[7]
-
δ 9.55 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ 8.15 (s, 2H) and 7.65 (m, 2H): These signals are characteristic of the protons on the aromatic ring.
-
δ 4.05 (q, 1H): This quartet represents the methine proton (-CH) of the cyanoethyl group, split by the adjacent methyl protons.
-
δ 1.70 (d, 3H): This doublet corresponds to the three protons of the methyl group (-CH₃), split by the adjacent methine proton.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170-180 |
| Aromatic Carbons | ~125-140 |
| Nitrile (C≡N) | ~115-125 |
| Methine (-CH) | ~30-40 |
| Methyl (-CH₃) | ~15-25 |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3100-3000 |
| C-H stretch (Aliphatic) | ~3000-2850 |
| C≡N stretch (Nitrile) | ~2260-2240 |
| C=O stretch (Carboxylic Acid) | ~1710-1680 |
| C=C stretch (Aromatic) | ~1600 and ~1475 |
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 175. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cyanoethyl group (-CH(CN)CH₃, 54 Da).[9]
Synthesis and Experimental Protocols
Several synthetic routes for 3-(1-Cyanoethyl)benzoic acid have been reported. Below are detailed protocols for two common methods.
Method 1: From 2-Chlorobenzoic Acid
This method involves the reaction of a 2-chlorobenzoate (B514982) salt with propionitrile (B127096) in the presence of a strong base.[7]
Experimental Protocol:
-
In a suitable reactor, add liquid ammonia.
-
Add sodium amide (4.5 g) and propionitrile (2.7 mL) dropwise and stir for 30 minutes.
-
Add sodium 2-chlorobenzoate (3.4 g) to the mixture.
-
Pressurize the reactor to 7 atm and cool to 0 °C, then stir for 1.5 hours.
-
Depressurize the reactor to remove the liquid ammonia.
-
Quench the reaction by the dropwise addition of water to remove any remaining sodium amide.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Filter the resulting solid to obtain 3-(1-Cyanoethyl)benzoic acid.
Method 2: As an Intermediate in Ketoprofen Synthesis
This compound is a key intermediate in a multi-step synthesis of Ketoprofen starting from 3-cyanomethyl methyl benzoate (B1203000).[5]
Experimental Protocol (Hydrolysis to form 3-(1-Cyanoethyl)benzoic acid):
This protocol assumes the prior synthesis of 3-(1-cyanoethyl)methyl benzoate.
-
In a reaction vessel, combine 3-(1-cyanoethyl)methyl benzoate with an aqueous solution of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC).
-
Cool the reaction mixture and, if a basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield 3-(1-Cyanoethyl)benzoic acid.
Workflow for Synthesis Method 1:
Caption: Synthesis of 3-(1-Cyanoethyl)benzoic acid from 2-chlorobenzoate.
Biological Activity and Applications
The primary biological relevance of 3-(1-Cyanoethyl)benzoic acid is as a key intermediate in the synthesis of the NSAID Ketoprofen and as a substrate for enzymatic screening. There is currently limited information on its direct pharmacological effects or its modulation of specific signaling pathways.
4.1. Intermediate in the Synthesis of Ketoprofen
3-(1-Cyanoethyl)benzoic acid is a crucial building block in several synthetic routes to Ketoprofen. The synthesis generally proceeds through the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis of the nitrile.[2][10]
Ketoprofen Synthesis Pathway:
Caption: Synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid.
Experimental Protocol for Ketoprofen Synthesis from 3-(1-Cyanoethyl)benzoic acid:
This protocol outlines the conversion of 3-(1-Cyanoethyl)benzoic acid to Ketoprofen.
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(1-Cyanoethyl)benzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 3-(1-Cyanoethyl)benzoyl chloride.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane (B109758) or benzene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in the same solvent to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.
-
Quench the reaction by carefully pouring it over ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Evaporate the solvent to yield 2-(3-benzoylphenyl)propionitrile.
Step 3: Hydrolysis to Ketoprofen
-
Hydrolyze the nitrile group of 2-(3-benzoylphenyl)propionitrile using either acidic or basic conditions (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).
-
After the reaction is complete, cool the mixture. If basic hydrolysis was used, acidify to a pH of ~2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Ketoprofen.[10]
4.2. Substrate for Nitrile Hydratase Screening
3-(1-Cyanoethyl)benzoic acid is utilized as a substrate in high-throughput screening assays to identify and characterize nitrile hydratases.[2][11] These enzymes catalyze the hydration of nitriles to their corresponding amides, a reaction of significant industrial importance for the synthesis of various chemicals and pharmaceuticals.
Experimental Protocol for Nitrile Hydratase Activity Assay:
-
Prepare a stock solution of 3-(1-Cyanoethyl)benzoic acid in a suitable buffer.
-
In a microplate well or reaction tube, combine the substrate solution with the enzyme preparation (e.g., cell lysate or purified enzyme).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Monitor the reaction progress by measuring the decrease in the substrate concentration or the increase in the amide product concentration using techniques such as HPLC or GC.
-
The enantioselectivity of the enzyme can be determined by chiral HPLC analysis of the remaining substrate and the formed product.
Nitrile Hydratase Screening Workflow:
Caption: Workflow for screening nitrile hydratase activity.
Conclusion
3-(1-Cyanoethyl)benzoic acid is a versatile chemical intermediate with significant applications in the pharmaceutical and biotechnology sectors. Its role as a key precursor in the synthesis of Ketoprofen highlights its importance in drug development. Furthermore, its use as a substrate for nitrile hydratase screening contributes to the advancement of industrial biocatalysis. This guide provides a comprehensive overview of its properties, synthesis, and major applications, serving as a valuable resource for researchers and professionals in the field.
References
- 1. 3-(1-Cyanoethyl)benzoic acid | 5537-71-3 | Benchchem [benchchem.com]
- 2. A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
